Cas no 349-97-3 (4'-(Trifluoromethyl)acetanilide)
4'-(Trifluoromethyl)acetanilide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(Trifluoromethyl)phenyl)acetamide
- 4-Acetamidobenzotrifluoride
- N1-[4-(Trifluoromethyl)phenyl]acetamide
- 4'-(Trifluoromethyl)acetanilide
- N-[4-(trifluoromethyl)phenyl]acetamide
- P-ACETAMINOBENZOTRIFLUORIDE
- 4-(Trifluoromethyl)acetanilide
- 4′-(Trifluoromethyl)acetanilide
- ALPHA,ALPHA,ALPHA-TRIFLUORO-P-ACETOTOLUIDIDE
- p-Trifluoromethylacetanilide
- p-Acetotoluidide,a,a,a-trifluoro- (8CI)
- NSC 403019
- p-(Trifluoromethyl)acetanilide
- a,a,a-Trifluoro-p-acetotoluidide
- W-202433
- NSC403019
- FT-0617379
- CS-0145352
- IMPPTAUDEIULAH-UHFFFAOYSA-N
- AKOS001026739
- N-(4-(Trifluoromethyl) phenyl)-acetamide
- SCHEMBL669442
- CHEMBL4063315
- NS00042096
- AMY28590
- N-(4-Trifluoromethylphenyl)acetamide
- A874804
- A822498
- AI3-63158
- 4 inverted exclamation mark -(Trifluoromethyl)acetanilide
- N-[4-(Trifluoromethyl)phenyl]acetamide #
- N-[4-(trifluoromethyl)phenyl]ethanamide
- 4-Trifluoromethylacetanilide
- p-Acetamidobenzotrifluoride
- Maybridge1_001718
- Acetamide, N-(4-(trifluoromethyl)phenyl)-
- NSC-403019
- SY060372
- HMS546G02
- Acetamide, N-[4-(trifluoromethyl)phenyl]-
- FS-1046
- Z30910476
- SB78251
- 349-97-3
- 4-Acetamidobenzotrifluoride; N1-[4-(Trifluoromethyl)phenyl]acetamide
- DTXSID60188459
- N-(4-(Trifluoromethyl)phenyl)acetamide;4-Acetamidobenzotrifluoride
- p-Acetylaminobenzotrifluoride
- EINECS 206-495-1
- 4'-(TRIFLUOROMETHYL)ACETANILIDE, 98+%
- MFCD00013562
- DB-048710
-
- MDL: MFCD00013562
- Inchi: 1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
- InChI Key: DFDHFECLWHHELH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(C)=O)(F)F
- BRN: 2106965
Computed Properties
- Exact Mass: 203.05600
- Monoisotopic Mass: 203.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.302
- Melting Point: 152-154 ºC
- Boiling Point: 299 ºC
- Flash Point: 135 ºC
- PSA: 29.10000
- LogP: 2.73680
- Solubility: Not available
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4'-(Trifluoromethyl)acetanilide Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S22;S36/37
- Risk Phrases:R22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-(Trifluoromethyl)acetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4'-(Trifluoromethyl)acetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002700-1g |
4-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002700-5g |
4-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 002700-25g |
4-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 25g |
£58.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169776-5g |
4'-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 5g |
¥112.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169776-100g |
4'-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 100g |
¥1502.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169776-25g |
4'-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 25g |
¥475.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169776-1g |
4'-(Trifluoromethyl)acetanilide |
349-97-3 | 98% | 1g |
¥50.90 | 2023-09-04 | |
| Chemenu | CM283409-100g |
N-(4-(Trifluoromethyl)phenyl)acetamide |
349-97-3 | 95% | 100g |
$270 | 2021-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40575-100g |
N-(4-(Trifluoromethyl)phenyl)acetamide |
349-97-3 | 98% | 100g |
¥1086.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40575-25g |
N-(4-(Trifluoromethyl)phenyl)acetamide |
349-97-3 | 98% | 25g |
¥274.0 | 2024-07-16 |
4'-(Trifluoromethyl)acetanilide Suppliers
4'-(Trifluoromethyl)acetanilide Related Literature
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Piyush Panini,Deepak Chopra CrystEngComm 2013 15 3711
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2. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4Hai-De Gao,Peng Liu,Yang Yang,Fang Gao RSC Adv. 2016 6 83438
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Alagesan Muthukumar,Gollapalli Narasimha Rao,Govindasamy Sekar Org. Biomol. Chem. 2019 17 3921
Additional information on 4'-(Trifluoromethyl)acetanilide
4'-(Trifluoromethyl)acetanilide (CAS No. 349-97-3): A Comprehensive Overview
4'-(Trifluoromethyl)acetanilide, identified by the Chemical Abstracts Service Number (CAS No.) 349-97-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a trifluoromethyl group attached to an acetanilide backbone, has garnered considerable attention due to its versatile applications and structural properties. The presence of the trifluoromethyl group imparts unique electronic and steric effects, making it a valuable moiety in the design of bioactive molecules.
The< strong>trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. In recent years, the incorporation of this group into pharmaceuticals has been extensively studied, leading to the development of several FDA-approved drugs that leverage its properties. For instance, compounds like moltenoide and candesartan utilize trifluoromethyl-substituted structures to improve their pharmacokinetic profiles.
4'-(Trifluoromethyl)acetanilide serves as a crucial intermediate in synthetic chemistry, particularly in the preparation of more complex molecules. Its structural framework allows for modifications at various positions, enabling chemists to tailor properties such as solubility, reactivity, and biological activity. This flexibility has made it a preferred choice for researchers exploring novel synthetic pathways and drug discovery strategies.
In the context of medicinal chemistry, the acetanilide moiety is well-documented for its role in various therapeutic applications. Derivatives of acetanilide have been investigated for their potential in treating conditions ranging from pain and inflammation to neurological disorders. The introduction of a< strong>trifluoromethyl group into this scaffold can modulate these properties, leading to more effective and selective drug candidates.
Recent advancements in computational chemistry have further highlighted the importance of< strong>4'-(Trifluoromethyl)acetanilide. Molecular modeling studies indicate that the trifluoromethyl group can significantly influence the binding interactions between a molecule and its biological target. This insight has enabled researchers to design molecules with enhanced affinity and reduced off-target effects. For example, virtual screening campaigns have identified several promising candidates for anti-inflammatory agents based on trifluoromethyl-substituted acetanilides.
The synthesis of< strong>4'-(Trifluoromethyl)acetanilide involves well-established organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation. These methods are optimized for high yield and purity, ensuring that researchers can obtain sufficient quantities for further studies. The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and large-scale production processes.
In drug discovery pipelines, intermediates like< strong>4'-(Trifluoromethyl)acetanilide are often used to generate libraries of compounds for high-throughput screening. This approach allows researchers to rapidly identify molecules with desirable biological activities. The trifluoromethyl group's influence on pharmacokinetic parameters ensures that screened compounds are more likely to exhibit favorable properties in preclinical studies.
The role of< strong>CAS No. 349-97-3 in academic research cannot be overstated. Numerous publications have demonstrated its utility in developing novel therapeutics. For instance, studies have explored its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's versatility has also led to investigations into its potential as an agrochemical intermediate.
The future prospects of< strong>4'-(Trifluoromethyl)acetanilide are promising, with ongoing research focusing on expanding its applications. Innovations in synthetic methodologies may lead to more efficient production techniques, while computational studies could uncover new ways to exploit its structural features. As the demand for specialized chemicals grows, compounds like this will continue to play a pivotal role in advancing scientific understanding and therapeutic development.
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